molecular formula C20H22N2OS B5718749 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine

1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine

Cat. No. B5718749
M. Wt: 338.5 g/mol
InChI Key: UGGYTTRVSNBPIG-IBYINHFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine is not fully understood. However, studies have suggested that it exerts its therapeutic effects by targeting various signaling pathways in cells. It has been found to activate the mitochondrial pathway of apoptosis, which leads to the programmed cell death of cancer cells. It has also been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the mitochondrial pathway. It also inhibits the growth and proliferation of cancer cells by targeting various signaling pathways. In neurons, it protects against oxidative stress and prevents the formation of neurofibrillary tangles.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine in lab experiments is its potential as a therapeutic agent in various fields. It has shown promising results as an anticancer and neuroprotective agent. However, its limitations include its relatively low solubility in water, which can make it difficult to work with in certain experiments. It also requires careful handling due to its potential toxicity.

Future Directions

There are several future directions for the research of 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine. One direction is to further investigate its potential as an anticancer agent and to explore its efficacy in combination with other chemotherapeutic agents. Another direction is to explore its potential as a neuroprotective agent and to investigate its effects on other neurodegenerative diseases. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine involves the reaction of 1-(3-phenyl-2-propen-1-yl)piperazine with 3-(2-thienyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine has been extensively studied for its potential therapeutic applications in various fields. In the field of cancer research, it has shown promising results as a potential anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways.
In the field of neuroscience, it has been studied for its potential as a neuroprotective agent. Studies have shown that it can protect neurons from oxidative stress and prevent the formation of neurofibrillary tangles, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c23-20(11-10-19-9-5-17-24-19)22-15-13-21(14-16-22)12-4-8-18-6-2-1-3-7-18/h1-11,17H,12-16H2/b8-4+,11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGYTTRVSNBPIG-IBYINHFXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one

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